

Theoretical and Computational Elucidation of 3-Bromo-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-10h-phenothiazine*

Cat. No.: B152520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **3-Bromo-10H-phenothiazine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the key structural, electronic, and spectroscopic properties of the molecule as investigated through computational methods. Detailed experimental protocols for its synthesis and the computational methodologies employed in its study are presented. Quantitative data, where available for closely related structures, are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide utilizes visualizations to delineate the molecular structure and the typical workflow for its computational analysis, offering a valuable resource for researchers engaged in the study and application of phenothiazine derivatives.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in the development of therapeutics, particularly in the realm of antipsychotic medications. The introduction of a bromine substituent at the 3-position of the 10H-phenothiazine core, yielding **3-Bromo-10H-phenothiazine**, modulates its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel bioactive compounds and functional materials.^{[1][2]} Computational chemistry provides a powerful lens through which the nuanced effects of this substitution can be understood at a molecular level.

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of medium-sized organic molecules like **3-Bromo-10H-phenothiazine**, offering a balance between computational cost and accuracy. These theoretical studies are instrumental in predicting molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding synthetic efforts and the rational design of new molecules with desired properties.

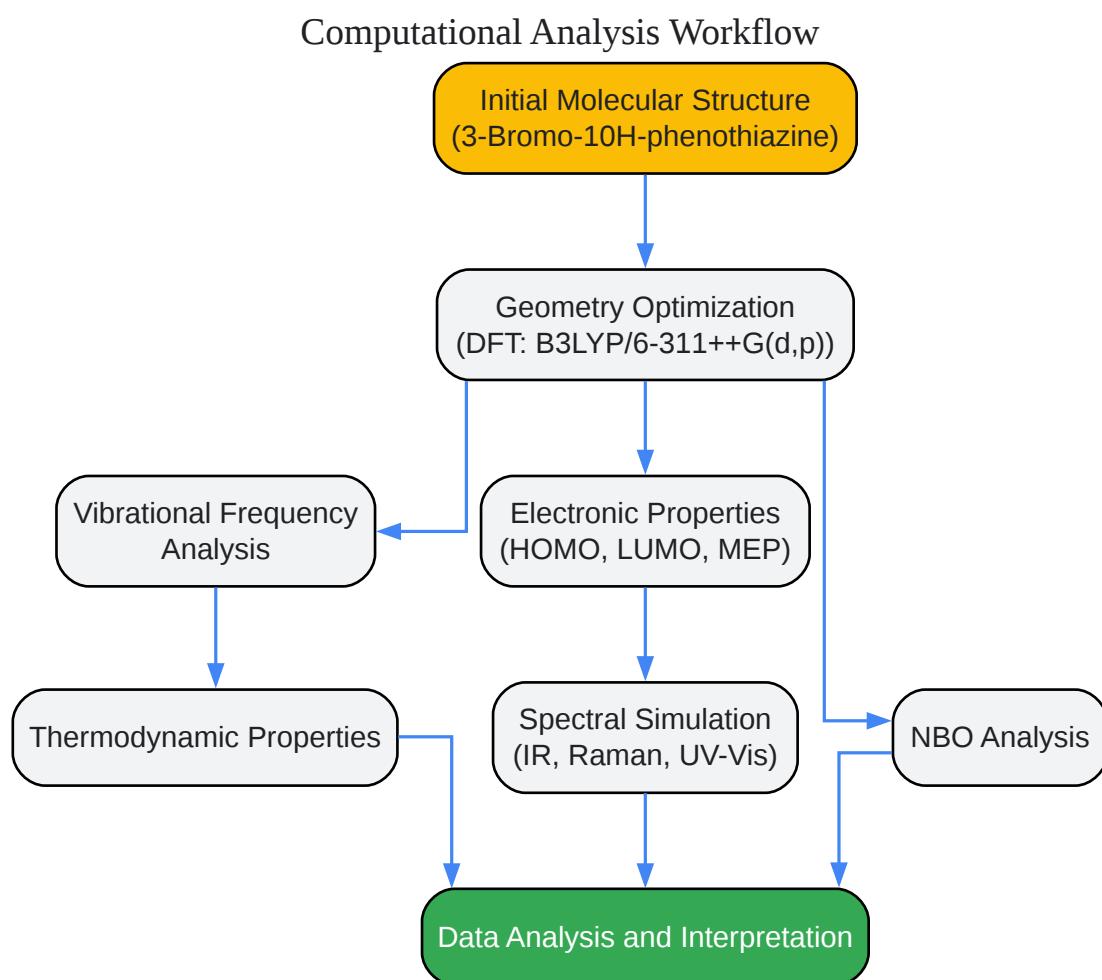
Molecular Structure and Properties

3-Bromo-10H-phenothiazine is a tricyclic aromatic compound with the chemical formula $C_{12}H_8BrNS$.^[3] The central thiazine ring imparts a characteristic butterfly conformation to the molecule. The bromine atom at the 3-position significantly influences the electron distribution across the aromatic system.

Optimized Molecular Geometry

While specific optimized geometry parameters for **3-Bromo-10H-phenothiazine** are not readily available in the cited literature, computational studies on similar phenothiazine derivatives are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to obtain a precise understanding of bond lengths, bond angles, and dihedral angles. The results of such calculations for a representative phenothiazine structure are presented below for illustrative purposes.

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core


Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C-S	1.77	C-S-C	98.5
C-N	1.41	C-N-C	124.0
C-C (aromatic)	1.39 - 1.41	C-C-C (aromatic)	118.0 - 121.0
C-H	1.08	H-C-C	119.0 - 121.0
N-H	1.01	C-N-H	118.0

Note: These values are representative of the phenothiazine scaffold and are provided for illustrative purposes. Actual values for **3-Bromo-10H-phenothiazine** will vary.

Molecular Structure of **3-Bromo-10H-phenothiazine**

Computational Methodology

The theoretical investigation of **3-Bromo-10H-phenothiazine** and its analogues typically involves a multi-step computational workflow.

[Click to download full resolution via product page](#)

Computational Analysis Workflow

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a common choice for its accuracy in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Property Calculations

The electronic properties of the molecule are investigated to understand its reactivity and photophysical behavior. Key parameters include:

- Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electron-donating and electron-accepting abilities of the molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
- Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, providing insight into the distribution of electrons within the molecule and identifying potential sites for electrophilic and nucleophilic attack.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Simulations

- UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λ_{max})

and the corresponding oscillator strengths. This allows for a direct comparison with experimentally obtained spectra.

Quantitative Computational Data

While a detailed computational study specifically for **3-Bromo-10H-phenothiazine** with comprehensive data tables is not prominently available in the reviewed literature, the following tables present representative data for related phenothiazine derivatives, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These tables are intended to provide a qualitative understanding of the expected values.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

Parameter	Value (eV)
HOMO Energy	-5.5 to -6.0
LUMO Energy	-1.0 to -1.5
HOMO-LUMO Gap	4.0 to 5.0
Ionization Potential	5.5 to 6.0
Electron Affinity	1.0 to 1.5

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Table 3: Representative Mulliken Atomic Charges

Atom	Charge (a.u.)
S	+0.4 to +0.6
N	-0.5 to -0.7
C (aromatic)	-0.1 to +0.2
H (aromatic)	+0.1 to +0.2
H (N-H)	+0.3 to +0.4
Br	-0.05 to -0.15

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Experimental Protocols

Synthesis of 3-Bromo-10H-phenothiazine

A common laboratory-scale synthesis of **3-Bromo-10H-phenothiazine** involves the electrophilic bromination of 10H-phenothiazine.[\[4\]](#)

Materials:

- 10H-Phenothiazine
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF), anhydrous
- Deionized water
- Ethyl acetate
- n-Hexane
- Celite®

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, 10H-phenothiazine (1 equivalent) is dissolved in anhydrous THF.
- The solution is cooled to 0 °C in an ice bath.
- A solution of N-Bromosuccinimide (1 equivalent) in anhydrous THF is added dropwise to the cooled phenothiazine solution over a period of 1 hour.
- The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.
- The solvent is removed under reduced pressure (in vacuo).
- The resulting residue is adsorbed onto Celite® and purified by column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.
- The fractions containing the desired product are collected, and the solvent is evaporated to yield **3-Bromo-10H-phenothiazine** as a solid.

Characterization:

The structure and purity of the synthesized **3-Bromo-10H-phenothiazine** are confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure and the position of the bromine substituent.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The theoretical and computational investigation of **3-Bromo-10H-phenothiazine** provides invaluable insights into its molecular structure, electronic properties, and potential reactivity. While a dedicated, comprehensive computational study on this specific molecule is not widely published, the methodologies and representative data from related phenothiazine derivatives

offer a robust framework for its analysis. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are a powerful tool for elucidating the properties of this and other similar compounds. The synthesis of **3-Bromo-10H-phenothiazine** is well-established, providing a readily accessible platform for further experimental and theoretical exploration. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the design and development of novel phenothiazine-based molecules for a range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-bromo-10H-phenothiazine | C12H8BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Theoretical and Computational Elucidation of 3-Bromo-10H-phenothiazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152520#theoretical-and-computational-studies-of-3-bromo-10h-phenothiazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com